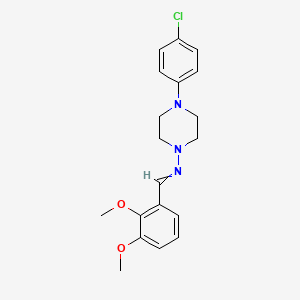
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine, also known as BFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood and anxiety. This compound also binds to the D2 receptor, which is involved in regulating dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may be responsible for its neuroprotective effects.
実験室実験の利点と制限
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which may make it difficult to study its long-term effects. In addition, this compound has been found to have some side effects, such as sedation and hypothermia, which may complicate experiments.
将来の方向性
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine. One area of research is investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is investigating its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
合成法
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine involves the reaction between 5-bromo-2-methoxybenzyl chloride and 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 50-60%.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2O/c1-23-18-7-2-15(19)12-14(18)13-21-8-10-22(11-9-21)17-5-3-16(20)4-6-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKMNKWPILOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6131162.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)

![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
![2-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6131205.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
![2-{4-(2,4-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131212.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6131215.png)
![2-benzyl-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]morpholine](/img/structure/B6131246.png)
